molecular formula C12H8Br2O2S B1266426 Bis(p-bromophenyl) sulfone CAS No. 2050-48-8

Bis(p-bromophenyl) sulfone

Cat. No. B1266426
CAS RN: 2050-48-8
M. Wt: 376.07 g/mol
InChI Key: QBNABJXQGRVIRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(p-bromophenyl) sulfone and its derivatives are synthesized through various chemical routes, including nucleophilic substitution reactions and direct sulfonation processes. A notable example includes the synthesis of novel side-chain-sulfonated aromatic diamines from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone, which are utilized to produce sulfonated copolyimides with high stability and good solubility in common aprotic solvents (Chen et al., 2006). Additionally, electropolymerization behavior of bis(oligothienyl) sulfides indicates the chemical versatility and potential for generating polymeric materials with specific electronic properties (Chahma et al., 2005).

Molecular Structure Analysis

The molecular structure of bis(p-bromophenyl) sulfone derivatives significantly influences their chemical reactivity and physical properties. Studies on acyclic sulfur−nitrogen compounds, for example, have revealed detailed insights into the molecular structures of various sulfone compounds, demonstrating extensive electron delocalization and the impact of structural features on bond lengths and stability (Haas et al., 1996).

Chemical Reactions and Properties

Bis(p-bromophenyl) sulfone undergoes various chemical reactions, including oxidation and electropolymerization, leading to the formation of complex molecules and polymers with unique properties. The oxidation of bis(3-bromo-1-chloro-1-propen-2-yl) sulfide and selenide, for example, affords previously unknown sulfoxides, selenoxides, and sulfones, showcasing the reactivity of bis(p-bromophenyl) sulfone derivatives in producing functionally diverse compounds (Martynov et al., 2016).

Physical Properties Analysis

The physical properties of bis(p-bromophenyl) sulfone derivatives, such as solubility, thermal stability, and mechanical strength, are crucial for their application in material science. Sulfonated polyimides derived from bis(p-bromophenyl) sulfone show good solubility in common solvents and exhibit high proton conductivity, making them suitable for use in fuel cell membranes (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties of bis(p-bromophenyl) sulfone, such as reactivity towards nucleophiles, electrophiles, and its behavior in polymerization reactions, underpin its utility in synthesizing advanced materials. The synthesis and electropolymerization behavior of bis(oligothienyl) sulfides, as mentioned earlier, highlight the potential of bis(p-bromophenyl) sulfone derivatives in creating heteroaromatic poly(p-phenylene sulfide) analogs with tailored properties (Chahma et al., 2005).

Scientific Research Applications

Application in High-Performance Polymers

  • Summary of Application : Polysulfones are a class of high-performance polymers that are used in various high-technology areas such as machine engineering, electronics, aviation, robotics, and medicine . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .
  • Methods of Application : The synthesis of polysulfones involves the use of organic and element-organic chemistry methods. These methods have led to the creation of a wide range of currently known monomers, initiators, catalysts, cross-linking agents, and other additives .
  • Results or Outcomes : The use of polysulfones has resulted in the development of materials that comply with the requirements of the modern technical level of production and the results of the latest scientific achievements .

Application in Sulfone Synthesis

  • Summary of Application : Sulfones are used in organic chemistry as reagents for synthesis . They can be synthesized by the oxidation of the corresponding thiolates .
  • Methods of Application : The synthesis of sulfones involves the use of a reagent known as the Davis reagent, which enables the generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones .
  • Results or Outcomes : The use of sulfones in synthesis has resulted in the development of various organic compounds .

Safety And Hazards

While specific safety and hazard information for Bis(p-bromophenyl) sulfone was not found, it’s important to handle all chemical compounds with care and appropriate protective measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

Future Directions

Sulfones like Bis(p-bromophenyl) sulfone are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The future directions in the research and application of sulfones will likely continue to expand in these areas.

properties

IUPAC Name

1-bromo-4-(4-bromophenyl)sulfonylbenzene
Source PubChem
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InChI

InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNABJXQGRVIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174489
Record name Sulfone, bis(p-bromophenyl)
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Molecular Weight

376.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bis(p-bromophenyl) sulfone

CAS RN

2050-48-8
Record name 1,1′-Sulfonylbis[4-bromobenzene]
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Record name Sulfone, bis(p-bromophenyl)
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Record name Bis(p-bromophenyl) sulfone
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Record name Sulfone, bis(p-bromophenyl)
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Record name 4-BROMOPHENYL SULFONE
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Record name Bis(4-bromophenyl) sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Liggero - 1969 - search.proquest.com
LIGGERO, Samuel Henry, 1942 Page 1 This dissertation has been 69-16,774 microfilmed exactly as received LIGGERO, Samuel Henry, 1942- THE MECHANISTIC DICHOTOMY …
Number of citations: 2 search.proquest.com

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